1-(2-Ethoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione
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Overview
Description
1-(2-Ethoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes. This compound is characterized by the presence of a triazinane ring substituted with an ethoxyphenyl group and a propyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(2-ethoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 2-ethoxybenzaldehyde with propylamine to form an intermediate Schiff base, which is then cyclized with thiourea to yield the desired triazinane-2-thione derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazinane ring, where nucleophiles such as amines or thiols replace the existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazinane ring and the formation of simpler compounds
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as acids, bases, or transition metals. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.
1-(2-Ethoxyphenyl)-5-methyl-1,3,5-triazinane-2-thione: The presence of a methyl group instead of a propyl group can influence the compound’s solubility and interaction with molecular targets.
1-(2-Ethoxyphenyl)-5-ethyl-1,3,5-triazinane-2-thione: Similar to the previous compound, the ethyl group can alter the compound’s properties compared to the propyl group
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21N3OS |
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Molecular Weight |
279.40 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C14H21N3OS/c1-3-9-16-10-15-14(19)17(11-16)12-7-5-6-8-13(12)18-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,15,19) |
InChI Key |
UACBAMUAGHZUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CNC(=S)N(C1)C2=CC=CC=C2OCC |
Origin of Product |
United States |
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